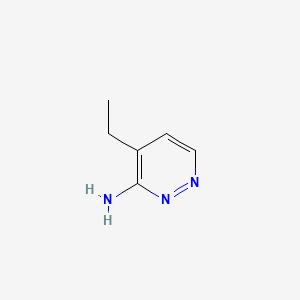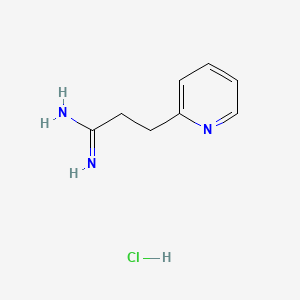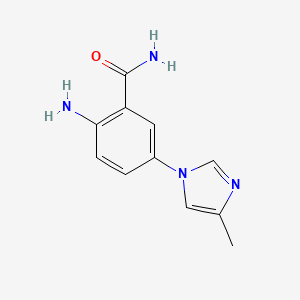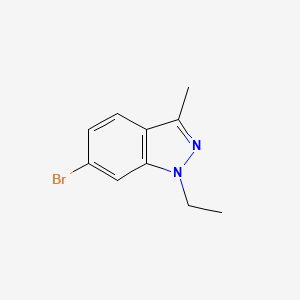![molecular formula C12H6BrClFN3 B596260 4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1334411-85-6](/img/structure/B596260.png)
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like “4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine” belong to a class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For example, 4-Bromo-2-Chloro-6-fluorobenzoic acid has a molecular weight of 253.45, and it’s a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation of Pinacol Boronic Esters
Scientific Field
This research falls under the field of Organic Chemistry .
Application Summary
The study focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis .
Method of Application
The researchers reported a radical approach to catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters . This was paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Results or Outcomes
The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Synthesis of Novel 6-(Aminomethylphenoxy)benzoxaborole Analogs
Scientific Field
This research is in the field of Medicinal Chemistry .
Application Summary
The study involves the synthesis of novel 6-(aminomethylphenoxy)benzoxaborole analogs for investigating the structure-activity relationship of the inhibition of TNF-alpha, IL-1beta, and IL-6 .
Method of Application
The specific methods of synthesis are not detailed in the search results. However, the research involves the creation of novel compounds for the purpose of studying their inhibitory effects on certain cytokines .
Results or Outcomes
Compounds 9d and 9e showed potent activity against all three cytokines .
Degradation of High Molecular Weight Polycyclic Aromatic Hydrocarbons
Scientific Field
This research is in the field of Environmental Science .
Application Summary
The study involves the degradation of high molecular weight polycyclic aromatic hydrocarbons (PAHs) using a strain ZH-H2 (Fusarium sp.) .
Method of Application
The researchers carried out a soil incubation experiment to investigate the starch-enhanced degradation effects of high molecular weight PAHs by Fusarium .
Results or Outcomes
The specific results or outcomes are not detailed in the search results. However, the research involves the degradation of high molecular weight PAHs, which are environmental pollutants .
Synthesis of 4-Bromo-2-fluorobiphenyl
Scientific Field
This research is in the field of Organic Chemistry .
Application Summary
The study involves the synthesis of 4-Bromo-2-fluorobiphenyl .
Method of Application
The specific methods of synthesis are not detailed in the search results. However, the research involves the creation of the compound 4-Bromo-2-fluorobiphenyl .
Results or Outcomes
The specific results or outcomes are not detailed in the search results. However, the research involves the synthesis of the compound 4-Bromo-2-fluorobiphenyl .
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and dangers during handling and use. For instance, 1-(4-Bromo-2-fluorophenyl)ethanone requires immediate washing with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if it comes into contact with skin .
Eigenschaften
IUPAC Name |
4-bromo-2-(2-chloro-6-fluorophenyl)-1H-imidazo[4,5-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClFN3/c13-11-10-8(4-5-16-11)17-12(18-10)9-6(14)2-1-3-7(9)15/h1-5H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHFMWJKXXKALI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

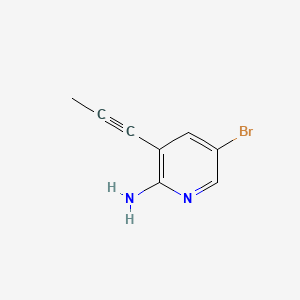
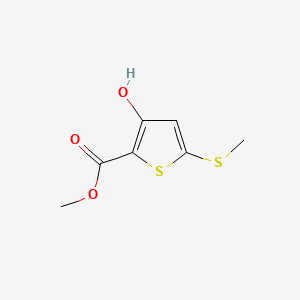
![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)





![5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B596188.png)
